Home > Products > Screening Compounds P145482 > 4-[1-(2-chlorobenzyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol
4-[1-(2-chlorobenzyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol -

4-[1-(2-chlorobenzyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol

Catalog Number: EVT-3868092
CAS Number:
Molecular Formula: C21H15ClF3N3O
Molecular Weight: 417.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-[1-(2-Chlorobenzyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol belongs to the class of pyrazolo[3,4-b]pyridine derivatives. This class of compounds is characterized by a pyrazole ring fused with a pyridine ring. They are known for their diverse biological activities and have attracted significant attention in medicinal chemistry due to their potential as therapeutic agents. [, , , , , , , , ]

Synthesis Analysis

The synthesis of 4-[1-(2-chlorobenzyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol could potentially be achieved by adapting strategies reported for similar pyrazolo[3,4-b]pyridine derivatives. [, , , , , , , , , , ] A possible synthetic route could involve the following steps:

Molecular Structure Analysis

The molecular structure of 4-[1-(2-chlorobenzyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol could be determined using techniques like X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). [, , , , , , ] These analyses would provide information about its bond lengths, bond angles, torsion angles, and overall three-dimensional conformation.

Physical and Chemical Properties Analysis
  • Cancer: Pyrazolo[3,4-b]pyridine derivatives have shown promising anticancer activity against various cancer cell lines. [, , ]
  • Inflammatory diseases: Compounds within this class have exhibited anti-inflammatory effects by modulating inflammatory pathways. [, ]
  • Neurological disorders: Some pyrazolo[3,4-b]pyridine derivatives have demonstrated potential as therapeutic agents for neurological disorders by targeting specific receptors or enzymes in the brain. [, ]
  • Infectious diseases: Certain members of this class have shown antimicrobial activity against various bacterial and viral strains. [, ]

1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone

  • Compound Description: This compound served as a versatile starting material in a study focusing on the synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives. [] Researchers successfully diazotized this compound to generate a diazonium salt and reacted it with phenyl isothiocyanate to yield a thiourea derivative. [] These intermediates facilitated the creation of diverse triazine and thiazole derivatives, expanding the chemical space explored within the study. [] Further investigation revealed that these newly synthesized compounds exhibited noteworthy cytotoxicity against various cell lines, as well as promising antiviral activity against HSV1 and HAV-MBB. []

5-Cyclopropyl-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-4-ylamine (BAY 41-2272)

  • Compound Description: BAY 41-2272 functions as a nitric oxide (NO)-independent soluble guanylyl cyclase (sGC) stimulator. [, ] Studies demonstrated its efficacy in inducing vasorelaxation in rat mesenteric arteries and ovine pulmonary arteries. [, ] This relaxation occurs through both cGMP-dependent and cGMP-independent mechanisms, including the inhibition of calcium influx and stimulation of the sodium pump. [, ] The synergistic effect observed when BAY 41-2272 is combined with NO donors suggests its potential therapeutic application in reducing the required dosage of nitrovasodilators. []
  • Compound Description: CORT125134 is a selective glucocorticoid receptor (GR) antagonist currently undergoing phase 2 clinical trials for treating Cushing's syndrome. [] Developed from an earlier series of fused azadecalin GR antagonists, CORT125134 exhibits improved selectivity for GR compared to the non-selective antagonist mifepristone. [] This selectivity is crucial for minimizing unwanted side effects associated with mifepristone. []

1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine (PF470)

    2-Benzyl-7-(4-chlorophenyl)-3-morpholino-6-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one

    • Compound Description: This polyheterocyclic compound was synthesized via a multistep, one-pot process combining Ugi-Zhu, aza-Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration reactions. [] This efficient synthetic approach yielded the compound with a 28% overall yield, highlighting its feasibility for accessing complex molecular architectures. [] The newly synthesized compound's structure was confirmed through comprehensive spectroscopic analyses, including 1D (1H and 13C) and 2D (COSY, HSQC, and HMBC) NMR, FT-IR, and HRMS. []
    • Compound Description: This compound represents a 2-methoxy-substituted derivative within a series of pyrazolo[3,4-b]pyridines. [, ] Unlike its 4-methyl and 4-chloro substituted analogs, this compound displays a distinct crystal structure. [, ] The absence of disorder in the thiophene ring allows one of its carbon atoms to participate in intermolecular C–H⋯O hydrogen bonding, creating a chain-like network within the crystal structure. [, ]

    4-(2-Fluorophenyl)-6-(1H-indol-1-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

    • Compound Description: This compound exhibits a unique crystal structure characterized by intricate double chains formed through N–H⋯N, C–H⋯N, and C–H⋯π(arene) hydrogen bonds. [] These chains create cavities within the crystal lattice, with each unit cell containing four cavities with an approximate volume of 102 Å3. [] These cavities appear to house disordered solvent molecules, further contributing to the compound's structural complexity. []

    N-[4-(4-Chlorophenyl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamide

    • Compound Description: This compound was synthesized via a microwave-assisted reaction between 4-(4-chlorobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one and 3-methyl-1-phenyl-1H-pyrazol-5-amine in glycol. [] Its structure, characterized by a non-planar pyrazolo[3,4-b]pyridine system, highlights the conformational flexibility of this heterocyclic scaffold. [] Intermolecular hydrogen bonding involving the dihydropyridinone NH group leads to the formation of infinite chains along the b-axis within its crystal structure. []

    3-((1,3,5,7-Tetraoxo-6-(pyridin-3-ylmethyl)-3,3a,4,4a,5,6,7,7a,8,8a-decahydro-4,8-ethenopyrrolo[3,4-f]isoindol-2(1H)-yl)methyl)pyridin-1-ium-κN-trichloridocobalt(II) hemihydrate

    • Compound Description: This compound's crystal structure, elucidated through single-crystal X-ray diffraction, reveals a complex molecular architecture. [] The cobalt(II) ion adopts a distorted tetrahedral geometry, coordinated by three chloride ions and a nitrogen atom from the pyridinium ligand. [] This compound highlights the potential of incorporating transition metals into intricate organic frameworks. []

    Properties

    Product Name

    4-[1-(2-chlorobenzyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol

    IUPAC Name

    4-[1-[(2-chlorophenyl)methyl]-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-6-yl]phenol

    Molecular Formula

    C21H15ClF3N3O

    Molecular Weight

    417.8 g/mol

    InChI

    InChI=1S/C21H15ClF3N3O/c1-12-19-16(21(23,24)25)10-18(13-6-8-15(29)9-7-13)26-20(19)28(27-12)11-14-4-2-3-5-17(14)22/h2-10,29H,11H2,1H3

    InChI Key

    FPKCFSPJUYAQPM-UHFFFAOYSA-N

    SMILES

    CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)O)C(F)(F)F)CC4=CC=CC=C4Cl

    Canonical SMILES

    CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)O)C(F)(F)F)CC4=CC=CC=C4Cl

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.